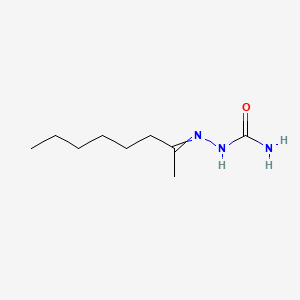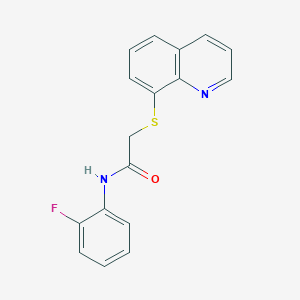
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group and a quinolinylsulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide typically involves the reaction of 2-fluoroaniline with quinoline-8-thiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2-fluoroaniline is reacted with an acylating agent such as acetyl chloride to form N-(2-fluorophenyl)acetamide.
Step 2: Quinoline-8-thiol is then introduced to the reaction mixture, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(2-fluorophenyl)methanesulfonamide
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to its specific combination of a fluorophenyl group and a quinolinylsulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
303065-48-7 |
|---|---|
Formule moléculaire |
C17H13FN2OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C17H13FN2OS/c18-13-7-1-2-8-14(13)20-16(21)11-22-15-9-3-5-12-6-4-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Clé InChI |
OWLWPTQCZIUZLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)F |
Solubilité |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


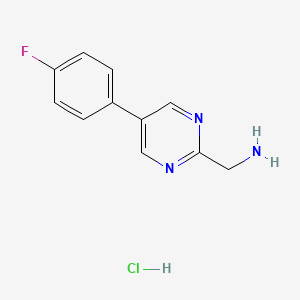
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
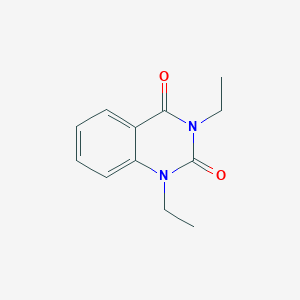
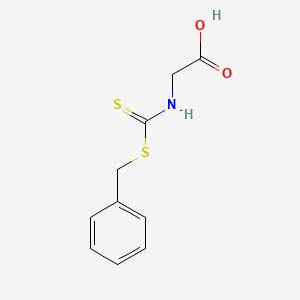
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)

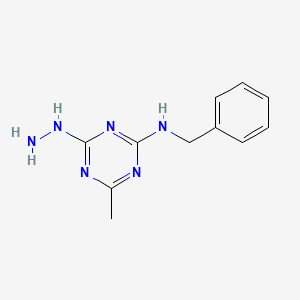
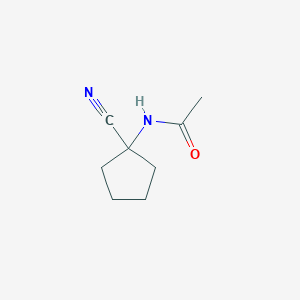
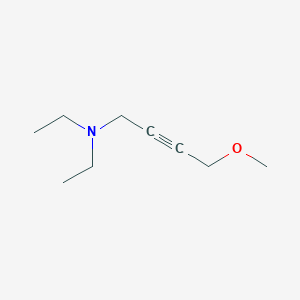
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

